molecular formula C11H10N2O B14181024 2-p-tolylpyrazine N-oxide CAS No. 922524-99-0

2-p-tolylpyrazine N-oxide

Cat. No.: B14181024
CAS No.: 922524-99-0
M. Wt: 186.21 g/mol
InChI Key: MHCJKJJCGXMVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-p-Tolylpyrazine N-oxide is a heterocyclic organic compound that belongs to the class of pyrazine N-oxides It is characterized by the presence of a pyrazine ring substituted with a p-tolyl group and an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-p-Tolylpyrazine N-oxide can be synthesized through the oxidation of 2-p-tolylpyrazine. Common oxidizing agents used for this transformation include hydrogen peroxide, peracids such as perbenzoic acid, and other organic peroxides . The reaction typically involves the treatment of 2-p-tolylpyrazine with the oxidizing agent in an appropriate solvent, such as acetic acid or methanol, under controlled conditions to yield the desired N-oxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. For example, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to produce various pyridine N-oxides in high yields . This method offers advantages such as improved safety, reduced environmental impact, and enhanced efficiency compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

2-p-Tolylpyrazine N-oxide undergoes various chemical reactions, including:

    Oxidation: The N-oxide functional group can participate in further oxidation reactions.

    Reduction: The N-oxide can be reduced back to the corresponding pyrazine.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Further oxidized products, such as dioxides.

    Reduction: The corresponding pyrazine.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the p-tolyl group, which can influence its reactivity and steric properties compared to other N-oxides

Properties

CAS No.

922524-99-0

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-(4-methylphenyl)-1-oxidopyrazin-1-ium

InChI

InChI=1S/C11H10N2O/c1-9-2-4-10(5-3-9)11-8-12-6-7-13(11)14/h2-8H,1H3

InChI Key

MHCJKJJCGXMVIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=[N+](C=CN=C2)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.